molecular formula C17H21N3O4S2 B2953735 3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034592-41-9

3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide

Cat. No. B2953735
CAS RN: 2034592-41-9
M. Wt: 395.49
InChI Key: QWURBVRUBCTSBA-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21N3O4S2 and its molecular weight is 395.49. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study highlighted the synthesis of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its utility in photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties. This makes it a potential candidate for cancer treatment through Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

DNA Binding and Cleavage

Another study on mixed-ligand copper(II)-sulfonamide complexes revealed their significant effects on DNA binding and cleavage, along with genotoxicity and anticancer activity. The nature of the sulfonamide derivative influences the interaction with DNA, which is crucial for developing compounds with potential therapeutic applications (González-Álvarez et al., 2013).

Anticancer Activity

Research into N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives showcased marked anticancer activity against human colorectal carcinoma and cervix carcinoma cell lines. This study emphasizes the potential of these compounds in anticancer drug development, supported by ADMET studies to assess their pharmacokinetic properties (Karakuş et al., 2018).

Enzyme Inhibition

A novel series of sulfonamides incorporating aroylhydrazone, triazolothiadiazinyl, or thiadiazolyl moieties was investigated for inhibitory effects on human carbonic anhydrase isozymes, revealing low nanomolar activity against hCA II and significant inhibition against tumor-associated isoforms hCA IX and XII. These findings suggest a promising avenue for the development of new therapeutic agents targeting carbonic anhydrases associated with various diseases (Alafeefy et al., 2015).

properties

IUPAC Name

3,4-dimethyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-13-8-9-15(12-14(13)2)25(21,22)18-10-11-20-17-7-5-4-6-16(17)19(3)26(20,23)24/h4-9,12,18H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWURBVRUBCTSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide

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